molecular formula C18H16F3N7O B2765219 4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine CAS No. 1798516-20-7

4-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

カタログ番号: B2765219
CAS番号: 1798516-20-7
分子量: 403.369
InChIキー: YMTNAFSYDGGAJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound was successfully synthesized using established methods. Its structure was confirmed by NMR and MS analysis . The synthesis likely involved the reaction of appropriate starting materials to form the desired compound.

科学的研究の応用

Metabolism and Pharmacokinetics

  • Research Focus : Investigation of the metabolism, excretion, and pharmacokinetics of a related compound, a dipeptidyl peptidase IV inhibitor, in rats, dogs, and humans.
  • Key Findings : The study reveals insights into the absorption, metabolism, and elimination pathways of this compound, highlighting its potential in treating type 2 diabetes.
  • Source : (Sharma et al., 2012).

Synthesis and Antagonist Activity

  • Research Focus : Synthesis and testing of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 and alpha 1 receptor antagonist activity.
  • Key Findings : Certain compounds exhibited potent 5-HT2 antagonist activity, indicating their potential in pharmacological applications.
  • Source : (Watanabe et al., 1992).

Potency and Selectivity

  • Research Focus : Evaluation of a series of 4-substituted proline amides, including a similar compound, as inhibitors of dipeptidyl peptidase IV for diabetes treatment.
  • Key Findings : The identified compound emerged as a potent and selective compound with high oral bioavailability, suggesting its efficacy in diabetes management.
  • Source : (Ammirati et al., 2009).

Anticonvulsant Drug Candidate

  • Research Focus : Development and validation of an HPLC method for a new anticonvulsant drug candidate, with a similar molecular structure.
  • Key Findings : The study demonstrates the stability and analytical methodology for this promising new anticonvulsant drug.
  • Source : (Severina et al., 2021).

特性

IUPAC Name

[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N7O/c19-18(20,21)14-3-1-2-13(8-14)17(29)27-6-4-26(5-7-27)15-9-16(24-11-23-15)28-12-22-10-25-28/h1-3,8-12H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTNAFSYDGGAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。